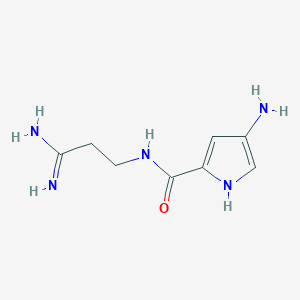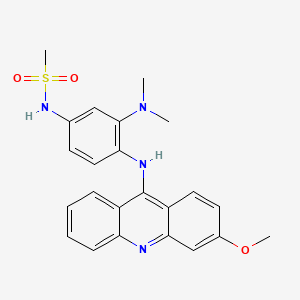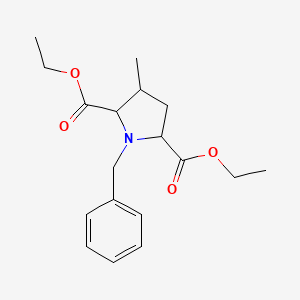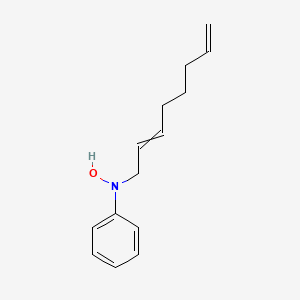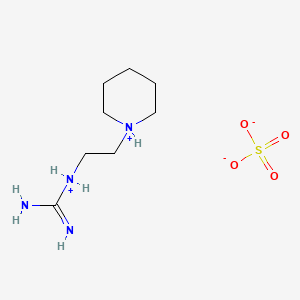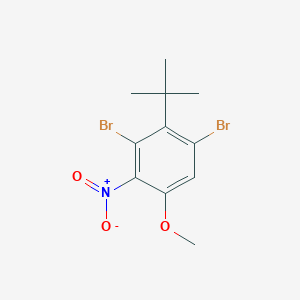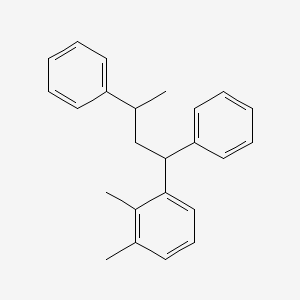![molecular formula C21H25N B14321481 9-([1,1'-Biphenyl]-2-yl)nonanenitrile CAS No. 105921-57-1](/img/structure/B14321481.png)
9-([1,1'-Biphenyl]-2-yl)nonanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-([1,1’-Biphenyl]-2-yl)nonanenitrile is an organic compound characterized by a biphenyl group attached to a nonanenitrile chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile typically involves the reaction of a biphenyl derivative with a nonanenitrile precursor. One common method is the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a nitrile compound to form the desired product. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert conditions to prevent moisture interference .
Industrial Production Methods: Industrial production of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) with Lewis acids (AlCl3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Halogenated biphenyls, nitro-biphenyls, alkyl-biphenyls
Applications De Recherche Scientifique
9-([1,1’-Biphenyl]-2-yl)nonanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the nitrile group can participate in hydrogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Nonanenitrile: A simpler nitrile compound with a similar carbon chain but without the biphenyl group.
Biphenyl: A basic aromatic compound that forms the core structure of 9-([1,1’-Biphenyl]-2-yl)nonanenitrile.
Biphenyl derivatives: Compounds like 4,4’-dimethylbiphenyl or 4,4’-dichlorobiphenyl, which have different substituents on the biphenyl ring.
Uniqueness: 9-([1,1’-Biphenyl]-2-yl)nonanenitrile is unique due to the combination of a biphenyl group and a nonanenitrile chain, providing distinct chemical and physical properties
Propriétés
Numéro CAS |
105921-57-1 |
|---|---|
Formule moléculaire |
C21H25N |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
9-(2-phenylphenyl)nonanenitrile |
InChI |
InChI=1S/C21H25N/c22-18-12-5-3-1-2-4-7-13-20-16-10-11-17-21(20)19-14-8-6-9-15-19/h6,8-11,14-17H,1-5,7,12-13H2 |
Clé InChI |
JLSAWPFOOOYLMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2CCCCCCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
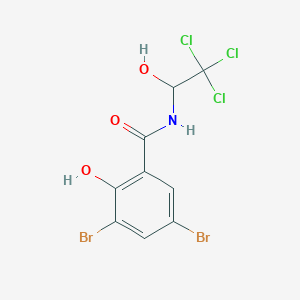
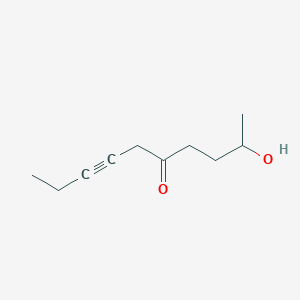
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
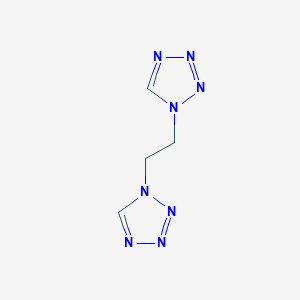
-lambda~5~-arsane](/img/structure/B14321430.png)
